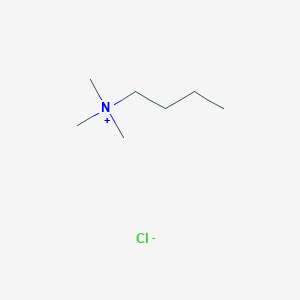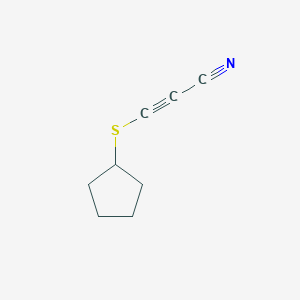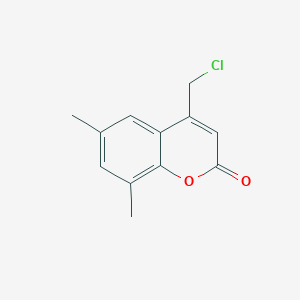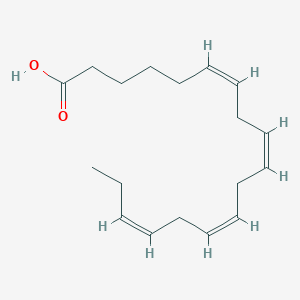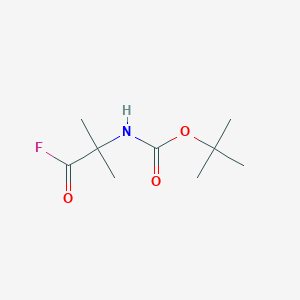
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester, also known as Fmoc-L-2,3-diaminopropionic acid t-butyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of carbamic acid and is commonly used as a building block for the synthesis of peptides and other biologically active compounds. In
Mechanism Of Action
The mechanism of action of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester is not well understood. However, it is believed that this compound acts as a nucleophile in peptide synthesis reactions, which allows it to react with other compounds to form new peptides. This compound is also believed to be involved in the formation of peptide bonds, which are essential for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester have not been extensively studied. However, it is believed that this compound has no significant toxicity or other adverse effects on biological systems. This compound is also believed to be relatively stable under normal laboratory conditions, which makes it an ideal compound for use in peptide synthesis experiments.
Advantages And Limitations For Lab Experiments
The advantages of using Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester in lab experiments include its high purity, stability, and ease of use. This compound is also relatively inexpensive and readily available from many chemical suppliers. However, the limitations of using this compound include its limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, this compound may not be suitable for the synthesis of certain peptides that require other building blocks.
Future Directions
There are many future directions for the use of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester in scientific research. One possible future direction is the synthesis of new peptides that contain the L-2,3-diaminopropionic acid residue, which may have potential therapeutic applications. Another possible future direction is the development of new methods for the synthesis of this compound, which may improve its purity, yield, and solubility. Finally, the use of this compound in combination with other building blocks may lead to the discovery of new biologically active compounds that have potential therapeutic applications.
Synthesis Methods
The synthesis of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester involves the reaction of Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl esteriaminopropionic acid with t-butanol and carbonyldiimidazole. This reaction results in the formation of the desired compound as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester has been widely used in scientific research as a building block for the synthesis of peptides and other biologically active compounds. This compound is particularly useful for the synthesis of peptides that contain the L-2,3-diaminopropionic acid residue, which is a rare amino acid that has been found in many biologically active peptides. The use of this compound in peptide synthesis has led to the discovery of many new biologically active compounds that have potential therapeutic applications.
properties
CAS RN |
144168-04-7 |
|---|---|
Product Name |
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester |
Molecular Formula |
C9H16FNO3 |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
tert-butyl N-(1-fluoro-2-methyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H,11,13) |
InChI Key |
MBXVDUURWAPVDK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)F |
synonyms |
Carbamic acid, (2-fluoro-1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




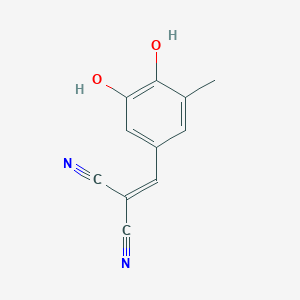
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)

